molecular formula C14H16BrN3O B2494936 2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide CAS No. 1796900-26-9

2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide

Cat. No. B2494936
CAS RN: 1796900-26-9
M. Wt: 322.206
InChI Key: MHKLVWJVRVDCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide, also known as BRD-7929, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and is known to exhibit potent inhibitory activity against various enzymes and proteins.

Mechanism of Action

2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide exerts its pharmacological effects by binding to the active site of the target enzyme or protein and inhibiting its activity. For instance, 2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide inhibits the activity of HDACs by binding to their catalytic domain and preventing the deacetylation of histone proteins. This, in turn, leads to the accumulation of acetylated histones, resulting in altered gene expression patterns and cell differentiation.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide has been shown to exhibit potent anti-proliferative and anti-inflammatory effects in various cell lines and animal models. For instance, 2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDACs and BRDs. Additionally, 2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity against various enzymes and proteins. Additionally, 2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide is relatively easy to synthesize and purify, making it an attractive target for drug discovery. However, one limitation of 2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide is its poor solubility in water, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

Several future directions can be pursued to further explore the therapeutic potential of 2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide. One possible direction is to investigate its efficacy in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide and to identify its potential off-target effects. Finally, more research is needed to optimize the pharmacokinetic properties of 2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide and to develop more potent and selective analogs.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide involves the reaction between 4-bromoacetophenone and N-cyanomethyl-2-pyrrolidone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired compound. The purity and yield of the product can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory activity against several enzymes and proteins, including histone deacetylases (HDACs), bromodomain-containing proteins (BRDs), and protein kinase C (PKC). These enzymes and proteins play critical roles in various cellular processes, including gene expression, cell proliferation, and apoptosis.

properties

IUPAC Name

2-(4-bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c15-12-5-3-11(4-6-12)13(14(19)17-8-7-16)18-9-1-2-10-18/h3-6,13H,1-2,8-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKLVWJVRVDCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=C(C=C2)Br)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(cyanomethyl)-2-(pyrrolidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.